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Compound of Interest

Compound Name: ML 145

Cat. No.: B1139099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of ML145,

a selective antagonist of the G protein-coupled receptor 35 (GPR35). The information is

compiled from publicly available experimental data to facilitate objective evaluation for research

and drug development purposes.

Data Presentation: Quantitative Potency of ML145
The following table summarizes the key quantitative data regarding the potency of ML145.

Parameter Species Assay Type Value Selectivity Reference

IC50 Human

GPR35 β-

arrestin

recruitment

assay

20.1 nM

>1,000-fold

vs GPR55

(IC50 = 21.7

µM)

[1][2][3]

Activity Rodent

GPR35

functional

assays

No significant

activity
N/A [1]

Note: The significant species-selectivity of ML145, with high potency for human GPR35 but

negligible activity at rodent orthologs, presents a considerable challenge for in vivo studies in
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common preclinical models such as mice and rats.[1] This limitation is critical for the translation

of in vitro findings to in vivo efficacy.

Signaling Pathway and Experimental Workflow
To understand the context of ML145's activity, it is crucial to visualize the GPR35 signaling

pathway it antagonizes and the typical workflow for assessing its in vitro potency.
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Caption: GPR35 signaling and a typical in vitro assay workflow.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro Potency: β-Arrestin Recruitment Assay
This assay is a common method to determine the potency of GPR35 antagonists like ML145 by

measuring the inhibition of agonist-induced β-arrestin-2 recruitment to the receptor.
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Objective: To determine the half-maximal inhibitory concentration (IC50) of ML145 against

human GPR35.

Materials:

HEK293 cells stably co-expressing human GPR35 and a β-arrestin-2-enzyme fragment

complementation system (e.g., DiscoveRx PathHunter).

Cell culture medium (e.g., DMEM with 10% FBS).

GPR35 agonist (e.g., kynurenic acid or zaprinast).

ML145.

Assay buffer.

96- or 384-well white, clear-bottom tissue culture plates.

Luminometer or fluorescence plate reader.

Procedure:

Cell Plating: Seed the HEK293 cells into the microplates at a predetermined density and

incubate overnight to allow for cell attachment.

Compound Preparation: Prepare serial dilutions of ML145 in assay buffer. Also, prepare a

solution of the GPR35 agonist at a concentration that elicits a submaximal response (e.g.,

EC80).

Antagonist Incubation: Add the diluted ML145 solutions to the appropriate wells and incubate

for a specified period (e.g., 30-60 minutes) at 37°C.

Agonist Stimulation: Add the GPR35 agonist solution to all wells except for the negative

controls.

Incubation: Incubate the plates for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
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Detection: Add the detection reagents for the enzyme fragment complementation system

according to the manufacturer's instructions.

Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

Data Analysis: Plot the signal intensity against the logarithm of the ML145 concentration. Fit

the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy: Dextran Sulfate Sodium (DSS)-Induced
Colitis Model
Due to the species selectivity of ML145, in vivo studies in wild-type rodents are not informative.

However, a GPR35 antagonist with rodent activity could be evaluated in a model like DSS-

induced colitis, where GPR35 is implicated. The following is a general protocol.

Objective: To evaluate the efficacy of a GPR35 antagonist in a mouse model of inflammatory

bowel disease.

Materials:

Male C57BL/6 mice (8-10 weeks old).

Dextran sulfate sodium (DSS; 36-50 kDa).

GPR35 antagonist.

Vehicle control.

Animal caging and husbandry supplies.

Equipment for monitoring body weight, stool consistency, and rectal bleeding.

Procedure:

Acclimatization: Acclimate mice to the facility for at least one week before the start of the

experiment.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive

days. Control mice receive regular drinking water.

Treatment: Administer the GPR35 antagonist or vehicle control to the mice daily via an

appropriate route (e.g., oral gavage, intraperitoneal injection) starting from the first day of

DSS administration.

Monitoring: Monitor the mice daily for:

Body weight.

Stool consistency.

Presence of blood in the stool (hemoccult test).

Calculate a Disease Activity Index (DAI) score based on these parameters.

Termination and Tissue Collection: At the end of the study (e.g., day 7 or 10), euthanize the

mice.

Endpoint Analysis:

Measure the length of the colon.

Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation,

ulceration, and crypt damage.

Perform myeloperoxidase (MPO) assays on colon tissue homogenates to quantify

neutrophil infiltration.

Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA

or qPCR.

Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and

cytokine levels between the treatment and vehicle control groups using appropriate statistical

methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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